C-178

Beschreibung

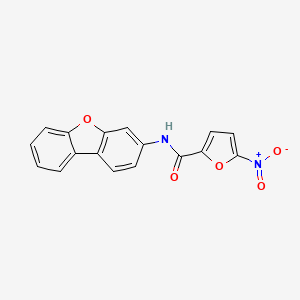

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-dibenzofuran-3-yl-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O5/c20-17(14-7-8-16(24-14)19(21)22)18-10-5-6-12-11-3-1-2-4-13(11)23-15(12)9-10/h1-9H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUVDCCYSJEGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the C-178 STING Inhibitor: Mechanism of Action and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. Dysregulation of the STING pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making it a compelling target for therapeutic intervention. C-178 is a selective, covalent inhibitor of mouse STING that has emerged as a valuable tool for studying STING biology and as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the mechanism of action of C-178, detailed experimental protocols for its characterization, and a summary of its effects in cellular and in vivo models.

Introduction to STING and Its Role in Immunity

The cGAS-STING pathway is a key innate immune sensing pathway that detects the presence of microbial or self-DNA in the cytoplasm.[1] Upon binding to double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein.[1] This binding event triggers a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1][2] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.[1] While essential for host defense, aberrant STING activation by self-DNA can lead to autoinflammatory conditions.[1]

C-178: A Covalent Inhibitor of Mouse STING

C-178 is a potent and selective covalent inhibitor of the STING protein.[3][4] It acts by specifically targeting cysteine 91 (Cys91) within the N-terminal transmembrane domain of mouse STING (mSTING).[3][5] This covalent modification effectively blocks a critical post-translational modification of STING known as palmitoylation.[3]

Mechanism of Action: Inhibition of STING Palmitoylation

Palmitoylation, the attachment of fatty acids to cysteine residues, is a crucial step in the activation of STING. Specifically, palmitoylation at Cys91 is required for the formation of STING clusters in the Golgi apparatus, a process that is essential for the recruitment and activation of the downstream kinase TBK1.[3]

C-178, through its covalent binding to Cys91, physically obstructs the palmitoylation of mSTING.[3] This prevention of palmitoylation disrupts the formation of STING signaling complexes, thereby inhibiting the recruitment and subsequent phosphorylation of TBK1 and IRF3.[3][4] The ultimate consequence is the suppression of type I interferon production and the dampening of the inflammatory response. It is important to note that C-178 is highly selective for mouse STING and does not exhibit significant activity against human STING.[4]

Quantitative Data Summary

The inhibitory activity of C-178 has been characterized in various cellular assays. While a precise IC50 value from a single dose-response curve is not consistently reported across the literature, the effective concentration range for STING inhibition is well-documented.

| Parameter | Cell Line | Assay | Effective Concentration / IC50 | Reference |

| STING-mediated IFN-β reporter activity | HEK293T cells | Luciferase Reporter Assay | 0.01–1.25 µM (dose-dependent inhibition) | [3] |

| cGAMP-induced Ifnb1 expression | Bone Marrow-Derived Macrophages (BMDMs) | RT-qPCR | Inhibition observed at 0.5 µM | [3] |

| dsDNA-induced Ifnb1 expression | Bone Marrow-Derived Macrophages (BMDMs) | RT-qPCR | Inhibition observed at 0.5 µM | [3] |

| LPS-induced Ifnb1 expression | Bone Marrow-Derived Macrophages (BMDMs) | RT-qPCR | Inhibition observed at 0.5 µM | [3] |

Signaling Pathways and Experimental Workflows

STING Signaling Pathway and C-178 Inhibition

The following diagram illustrates the canonical STING signaling pathway and the point of intervention by C-178.

Caption: STING signaling pathway and C-178's mechanism of action.

Experimental Workflow: Acyl-Biotinyl Exchange (ABE) Assay for STING Palmitoylation

This workflow outlines the key steps to assess the palmitoylation status of STING in the presence or absence of C-178.

Caption: Workflow for Acyl-Biotinyl Exchange (ABE) assay.

Detailed Experimental Protocols

IFN-β Luciferase Reporter Assay

This assay is used to quantify the effect of C-178 on STING-dependent type I interferon production.

Materials:

-

HEK293T cells

-

Expression plasmids for mouse STING

-

IFN-β promoter-luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Lipofectamine 2000 or other suitable transfection reagent

-

C-178

-

STING agonist (e.g., cGAMP, dsDNA)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Seed HEK293T cells in a 96-well plate to reach 70-80% confluency on the day of transfection.

-

Co-transfect cells with the mSTING expression plasmid, IFN-β promoter-luciferase reporter plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

24 hours post-transfection, pre-treat the cells with varying concentrations of C-178 (e.g., 0.01 µM to 10 µM) or vehicle control (DMSO) for 1 hour.

-

Stimulate the cells with a STING agonist (e.g., 1 µg/mL cGAMP) for 6-8 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the C-178 concentration to determine the dose-dependent inhibition.

Western Blot for TBK1 Phosphorylation

This protocol is used to assess the effect of C-178 on the activation of TBK1, a key downstream kinase in the STING pathway.

Materials:

-

Mouse bone marrow-derived macrophages (BMDMs) or other suitable mouse cell line

-

C-178

-

STING agonist (e.g., cGAMP)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-TBK1 (Ser172), anti-total TBK1

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed BMDMs in a 6-well plate and allow them to adhere.

-

Pre-treat the cells with C-178 or vehicle control for 1 hour.

-

Stimulate the cells with a STING agonist for the desired time (e.g., 1-3 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-TBK1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total TBK1 as a loading control.

Acyl-Biotinyl Exchange (ABE) Assay for STING Palmitoylation

This assay directly measures the palmitoylation status of STING.

Materials:

-

Cells expressing mouse STING

-

C-178

-

Lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% NP-40, 10% glycerol, 1 mM EDTA) with protease inhibitors

-

N-ethylmaleimide (NEM)

-

Hydroxylamine (HAM)

-

Biotin-BMCC

-

Anti-STING antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Streptavidin-HRP

-

Western blot reagents (as described above)

Protocol:

-

Treat cells with C-178 or vehicle control, followed by stimulation with a STING agonist if desired.

-

Lyse the cells in lysis buffer.

-

Block free thiol groups by incubating the lysate with 20 mM NEM for 1 hour at 4°C.

-

Precipitate the proteins (e.g., with acetone) to remove excess NEM.

-

Resuspend the protein pellet and split the sample into two aliquots. Treat one aliquot with 1 M HAM (pH 7.4) to cleave thioester bonds (palmitoylation) and the other with a control buffer (e.g., Tris-HCl). Incubate for 1 hour at room temperature.

-

Label the newly exposed cysteine residues by incubating with 1 µM Biotin-BMCC for 1 hour at 4°C.

-

Perform immunoprecipitation of STING using an anti-STING antibody and protein A/G agarose beads.

-

Elute the immunoprecipitated STING and analyze by Western blot.

-

Probe the membrane with Streptavidin-HRP to detect biotinylated (palmitoylated) STING.

-

Re-probe with an anti-STING antibody to confirm equal loading of immunoprecipitated STING.

In Vivo Efficacy in Autoimmune Disease Models

The efficacy of STING inhibitors, including the related compound C-176, has been evaluated in mouse models of autoimmune diseases, such as the Trex1-deficient (Trex1-/-) mouse model of Aicardi-Goutières syndrome. In these models, the accumulation of self-DNA leads to constitutive STING activation and severe inflammation. Treatment of Trex1-/- mice with a STING inhibitor has been shown to reduce the production of type I interferons and ameliorate the inflammatory pathology.[6] For instance, treatment of Trex1-/- mouse embryonic fibroblasts with 2 µM C-178 overnight significantly reduced the mRNA levels of the interferon-stimulated genes Isg15 and Cxcl10.[6]

Conclusion

C-178 is a well-characterized covalent inhibitor of mouse STING that serves as an indispensable tool for dissecting the intricacies of the STING signaling pathway. Its specific mechanism of action, involving the inhibition of STING palmitoylation, provides a clear molecular basis for its inhibitory effects on type I interferon production. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the activity of C-178 and other potential STING modulators. The promising results from in vivo studies underscore the therapeutic potential of targeting STING in autoimmune and inflammatory diseases. Further research into the development of human-specific STING inhibitors based on the chemical scaffold of C-178 is a promising avenue for future drug discovery efforts.

References

- 1. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interferon-independent activities of mammalian STING mediate antiviral response and tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C-178 | STING | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The STING Inhibitor C-178: A Technical Deep Dive into its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

Compound C-178 has emerged as a significant tool in the study of the STING (Stimulator of Interferon Genes) signaling pathway, a critical component of the innate immune system. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of C-178. It is intended for researchers and professionals in drug development seeking a comprehensive understanding of this potent and selective covalent inhibitor of mouse STING. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular and experimental workflows.

Discovery and Rationale

C-178 was identified through a cell-based chemical screening designed to discover inhibitors of the STING pathway[1]. The primary goal of this screening was to identify small molecules that could modulate STING-dependent signaling, which is implicated in various autoinflammatory diseases when aberrantly activated. C-178, a nitrofuran derivative, emerged from this screen as a potent and selective inhibitor of mouse STING[1][2].

Synthesis of C-178

The synthesis of C-178, chemically named N-(3-dibenzofuranyl)-5-nitro-2-furancarboxamide, involves a multi-step process. While the seminal publication by Haag et al. does not provide a detailed synthesis protocol in the main text, the general class of N-aryl-5-nitro-2-furancarboxamides can be synthesized through the coupling of a 5-nitro-2-furoyl chloride with the corresponding amine.

Hypothetical Synthesis Workflow:

The following represents a plausible synthetic route based on standard organic chemistry principles for the formation of an amide bond.

Caption: Plausible synthetic workflow for C-178.

Quantitative Data Summary

C-178 exhibits potent and selective inhibition of the mouse STING pathway. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of C-178

| Assay Type | Cell Line | Activator | Readout | IC50 / Effective Concentration | Species Specificity | Reference |

| IFN-β Reporter Assay | HEK293T | cGAMP | Luciferase Activity | ~0.5 µM | Mouse | [2][3][4] |

| Ifnb1 mRNA Expression | Mouse Bone Marrow-Derived Macrophages (BMDMs) | cGAMP, dsDNA, CMA, LPS | RT-qPCR | 1 µM | Mouse | [2] |

| TBK1 Phosphorylation | Mouse Embryonic Fibroblasts (MEFs) | CMA | Western Blot | 1 µM | Mouse | [2] |

| STING-mediated IFN-β reporter activity | HEK293 cells | STING agonist | Luciferase Activity | 0.01-1.25 µM | Mouse | [4] |

Table 2: Physicochemical Properties of C-178

| Property | Value |

| Molecular Formula | C₁₇H₁₀N₂O₅ |

| Molecular Weight | 322.27 g/mol |

| CAS Number | 329198-87-0 |

| Solubility in DMSO | >75 mM |

Mechanism of Action and Signaling Pathway

C-178 is a covalent inhibitor that specifically targets cysteine 91 (Cys91) of mouse STING[5]. This covalent modification is crucial for its inhibitory activity. The primary mechanism of action involves the blockade of STING palmitoylation, a critical post-translational modification required for STING activation and downstream signaling. By preventing palmitoylation, C-178 effectively inhibits the trafficking of STING from the endoplasmic reticulum to the Golgi apparatus, thereby preventing the recruitment and activation of downstream signaling components like TBK1 and IRF3.

Caption: Inhibition of the STING signaling pathway by C-178.

Experimental Protocols

STING Reporter Assay (Luciferase-Based)

This protocol is designed to screen for inhibitors of the STING pathway using a reporter cell line.

Materials:

-

HEK293T cells stably co-expressing mouse STING and a luciferase reporter gene under the control of an IFN-β promoter.

-

DMEM supplemented with 10% FBS, penicillin/streptomycin.

-

C-178 stock solution (e.g., 10 mM in DMSO).

-

STING agonist (e.g., cGAMP).

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

Workflow:

Caption: STING luciferase reporter assay workflow.

Procedure:

-

Seed HEK293T-mSTING-Luc cells at an appropriate density in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of C-178 in cell culture medium.

-

Aspirate the old medium from the cells and add the C-178 dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate for 1 hour at 37°C.

-

Add the STING agonist (e.g., cGAMP) to all wells except for the negative control.

-

Incubate for 6-8 hours at 37°C.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the data to the vehicle control and calculate the IC50 value.

Covalent Binding Assay (Intact Protein Mass Spectrometry)

This protocol is to confirm the covalent binding of C-178 to STING.

Materials:

-

Purified recombinant mouse STING protein.

-

C-178.

-

Incubation buffer (e.g., PBS).

-

LC-MS system.

Workflow:

Caption: Covalent binding analysis workflow.

Procedure:

-

Incubate purified mouse STING protein with an excess of C-178 (or vehicle control) for a specified time (e.g., 1 hour) at room temperature.

-

Remove the unbound C-178 by desalting the protein sample using a suitable method (e.g., a desalting column).

-

Analyze the protein sample by LC-MS.

-

Deconvolute the resulting mass spectrum to determine the intact mass of the protein.

-

Compare the mass of the C-178-treated STING with the vehicle-treated STING. A mass increase corresponding to the molecular weight of C-178 confirms covalent binding.

Limitations and Future Directions

A significant limitation of C-178 is its species specificity; it is a potent inhibitor of mouse STING but does not show appreciable activity against human STING[2]. This limits its direct therapeutic potential in humans. However, its high potency and selectivity in the mouse system make it an invaluable tool for preclinical studies and for dissecting the role of STING in various disease models.

Future research could focus on leveraging the structural information from the C-178-STING interaction to design new covalent inhibitors with activity against human STING. Furthermore, detailed pharmacokinetic and in vivo toxicity studies of C-178 would provide a more complete profile of the compound and inform the development of future STING inhibitors.

Conclusion

C-178 is a well-characterized covalent inhibitor of mouse STING that has significantly contributed to our understanding of the STING signaling pathway. Its discovery through a cell-based screen and its unique mechanism of action involving the inhibition of palmitoylation have provided a valuable pharmacological tool for the research community. While its species specificity is a limitation for direct clinical translation, C-178 remains a cornerstone for in vivo studies of STING biology and a foundational molecule for the development of next-generation STING-targeted therapeutics.

References

An In-depth Technical Guide to the Structure-Activity Relationship of C-178, a Covalent STING Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR), mechanism of action, and experimental evaluation of C-178, a selective covalent inhibitor of the mouse Stimulator of Interferon Genes (STING) protein. While a comprehensive quantitative SAR study is not publicly available, this document synthesizes the existing knowledge to guide further research and development of STING inhibitors.

Executive Summary

C-178 is a nitrofuran-containing small molecule that has been identified as a potent and selective covalent inhibitor of mouse STING (mSTING). It operates by targeting a specific cysteine residue (Cys91) in the transmembrane domain of mSTING, thereby blocking a critical post-translational modification – palmitoylation. This inhibition prevents the proper activation of STING and the subsequent downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. Notably, C-178 exhibits species-selectivity and does not significantly affect the function of human STING (hSTING). This guide details the available SAR insights, the molecular mechanism of action, and reconstructed experimental protocols for key assays used in its characterization.

Structure-Activity Relationship (SAR) of C-178 and Related Compounds

While a detailed quantitative SAR study with a wide range of C-178 analogs is not extensively documented in the public domain, analysis of C-178 and related compounds provides valuable insights into the structural requirements for mSTING inhibition.

Key Structural Features:

-

Nitrofuran Warhead: The nitrofuran moiety is a critical feature of C-178 and related inhibitors. This group acts as a Michael acceptor, enabling the covalent modification of the target cysteine residue on STING.

-

Covalent Bonding: C-178 and its analogs, C-176 and H-151, are covalent inhibitors that form a permanent bond with Cys91 of mSTING.[1][2] This irreversible binding contributes to their potency.

-

Species Selectivity: The structural nuances of the binding pocket around Cys91 in mSTING versus hSTING are responsible for the observed species selectivity. C-178 and C-176 are potent against mSTING but do not significantly inhibit hSTING.[1][2] H-151, a structurally related compound, was developed to have activity against both human and mouse STING.[3][4]

Table 1: Activity of C-178 and Related Covalent STING Inhibitors

| Compound | Target | IC50 (µM) | Cell-based Activity | Notes |

| C-178 | Mouse STING | Not Reported | Inhibits IFN-β reporter activity and TBK1 phosphorylation in mouse cells. | Covalently binds to Cys91 of mSTING. Inactive against human STING.[1] |

| C-176 | Mouse STING | Not Reported | Reduces STING-mediated IFNβ reporter activity.[1][5] Cytotoxicity IC50 in human cell lines: 6.2 - 9.5 µM.[5] | Covalently binds to Cys91 of mSTING. Inactive against human STING. Blood-brain barrier permeable.[2] |

| H-151 | Human and Mouse STING | Not Reported | Potent inhibitor of STING in both human and mouse cells. | Covalently modifies Cys91 of STING.[3][4] |

Note: Specific IC50 values for the direct inhibition of STING by these compounds are not consistently reported in the literature. The provided data is based on cell-based functional assays and cytotoxicity.

Mechanism of Action and Signaling Pathway

C-178 exerts its inhibitory effect on the STING pathway through a precise molecular mechanism. The canonical STING signaling pathway is initiated by the detection of cytosolic DNA by cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to STING, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus. A critical step in this process is the palmitoylation of STING at Cys91, which is essential for the formation of STING multimers and the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes, translocates to the nucleus, and induces the expression of type I interferons.

C-178 covalently binds to Cys91 of mSTING, thereby physically blocking the site of palmitoylation. This prevention of palmitoylation inhibits the formation of STING clusters and the recruitment of TBK1, effectively shutting down the downstream signaling cascade.

References

The Role of C-178 in the Modulation of Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The innate immune system constitutes the first line of defense against invading pathogens and cellular damage. A central player in this intricate network is the Stimulator of Interferon Genes (STING) signaling pathway, which detects cytosolic nucleic acids and orchestrates a robust inflammatory and antiviral response. Dysregulation of this pathway is implicated in a range of autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of C-178, a potent and selective covalent inhibitor of mouse STING. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental methodologies, and visualize the relevant signaling pathways to offer a comprehensive resource for researchers in immunology and drug development.

Introduction to Innate Immunity and the STING Pathway

The innate immune system provides an immediate, non-specific defense against a wide array of pathogens.[1][2] It relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3] The cGAS-STING pathway is a critical PRR system for sensing cytosolic DNA, a hallmark of viral and bacterial infections, as well as cellular damage.[4]

Upon binding to cytosolic double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[4] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[4][5] This binding event triggers a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus.[5] In the Golgi, STING undergoes palmitoylation, a crucial post-translational modification that facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).[5][6] Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), which dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFNs), such as IFN-β, and other pro-inflammatory cytokines.[4]

C-178: A Selective Covalent Inhibitor of Mouse STING

C-178 is a small molecule that has been identified as a potent and selective covalent inhibitor of STING.[5][7] It is a valuable tool for studying the role of the STING pathway in mouse models of disease.

Mechanism of Action

C-178 exerts its inhibitory effect through a specific and covalent interaction with the STING protein. Key aspects of its mechanism include:

-

Covalent Binding: C-178 covalently binds to cysteine 91 (Cys91) of mouse STING (mmSTING).[5][6][8] This covalent modification is irreversible and leads to the inactivation of the STING protein.

-

Inhibition of Palmitoylation: The binding of C-178 to Cys91 blocks the palmitoylation of STING.[5][6][9] As palmitoylation is essential for the recruitment and activation of the downstream kinase TBK1, C-178 effectively halts the signaling cascade.

-

Species Specificity: A critical characteristic of C-178 is its species-specific activity. It potently inhibits mouse STING but does not have a significant effect on human STING (hsSTING).[5][7] This specificity suggests structural differences in the binding pocket between the two species.

-

No Effect on STING Trafficking: C-178 does not interfere with the initial steps of STING activation, such as its trafficking from the ER to the Golgi apparatus.[5] Its action is specifically targeted at the post-translational modification step of palmitoylation.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of C-178 on innate immune signaling.

| Parameter | Cell Type | Activator | C-178 Concentration | Effect | Reference |

| Ifnb1 Expression | Mouse Bone Marrow-Derived Macrophages (BMDMs) | cdG, dsDNA, CMA, LPS | 1 µM | Decreased expression | [7] |

| Ifnb1 Expression | Mouse Bone Marrow-Derived Macrophages (BMDMs) | cGAMP | 0.25 µM | Reduced mRNA levels | [10] |

| IFN-β Reporter Activity | HEK293 Cells | STING | 0.01-1.25 µM | Selective reduction | [6][9] |

| TBK1 Phosphorylation | Mouse Embryonic Fibroblasts | CMA | 1 µM | Time-dependent inhibition | [7] |

| TBK1 Phosphorylation | HEK293T Cells | STING | Not specified | Prevents phosphorylation | [6][9] |

Table 1: In Vitro Efficacy of C-178

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the effects of C-178.

Cell Culture and Treatment

-

Cell Lines: Mouse Bone Marrow-Derived Macrophages (BMDMs) are primary cells that endogenously express the STING pathway. HEK293 or HEK293T cells are often used for reporter assays and overexpression studies, as they are easily transfectable.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

C-178 Treatment: C-178 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[8] For experiments, the stock solution is diluted in culture medium to the desired final concentration. A vehicle control (DMSO alone) should always be included. Cells are pre-incubated with C-178 for a specified period (e.g., 1 hour) before stimulation with a STING agonist.[7]

STING Pathway Activation

-

Agonists: Various agonists can be used to activate the STING pathway, including:

-

Cyclic dinucleotides (CDNs): cGAMP, cyclic di-GMP (cdG) are direct STING ligands.

-

DNA: Double-stranded DNA (dsDNA) from various sources can be transfected into cells to activate cGAS.

-

Other activators: Lipopolysaccharide (LPS) and 10-carboxymethyl-9-acridanone (CMA) have also been shown to induce STING-dependent responses.[7]

-

Analysis of Gene Expression (RT-qPCR)

-

RNA Isolation: Total RNA is extracted from treated and untreated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): qPCR is performed using gene-specific primers for Ifnb1 and a housekeeping gene (e.g., Actb or Gapdh) for normalization. The relative expression of Ifnb1 is calculated using the ΔΔCt method.

Analysis of Protein Phosphorylation (Western Blotting)

-

Cell Lysis: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated TBK1 (p-TBK1), total TBK1, and a loading control (e.g., β-actin).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Impact of C-178

The following diagrams, generated using the DOT language, illustrate the STING signaling pathway and the mechanism of inhibition by C-178.

References

- 1. Innate immune system - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. Inflammasome - Wikipedia [en.wikipedia.org]

- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. immune-system-research.com [immune-system-research.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. C-178 | STING | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

Unraveling the Covalent Inhibition of STING by C-178: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. Dysregulation of this pathway is implicated in a variety of autoinflammatory diseases, making STING a compelling target for therapeutic intervention. This technical guide provides an in-depth examination of C-178, a small-molecule inhibitor that covalently targets cysteine 91 (Cys91) of mouse STING. We will detail the mechanism of action, present key quantitative data, and provide comprehensive experimental protocols for the assays used to characterize this interaction. This document is intended to serve as a valuable resource for researchers actively engaged in the study of STING biology and the development of novel immunomodulatory therapeutics.

Introduction

The cGAS-STING signaling cascade is a fundamental host defense mechanism. Upon detection of cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) produces the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein, triggering a conformational change and its translocation to the Golgi apparatus. In the Golgi, STING undergoes palmitoylation, a crucial post-translational modification that facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), leading to the phosphorylation of interferon regulatory factor 3 (IRF3) and the subsequent transcription of type I interferons and other inflammatory cytokines.

Given its central role in inflammation, the development of small-molecule inhibitors of STING is of significant therapeutic interest. C-178 is a nitrofuran-containing compound identified as a potent and selective covalent inhibitor of mouse STING (mmSTING). It exhibits species-selectivity, with pronounced activity against the murine protein but not its human counterpart. This guide will focus on the specific interaction of C-178 with Cys91 of mmSTING, a key event that disrupts the protein's function.

Quantitative Data on C-178 Inhibition of STING

The inhibitory activity of C-178 on the STING pathway has been quantified through various cellular assays. The following tables summarize the key findings.

| Assay Type | Cell Line | Activator | Readout | C-178 Concentration | Inhibition | Reference |

| IFN-β Reporter Assay | HEK293T | cGAMP | Luciferase Activity | 0.01-1.25 µM | Dose-dependent | (Haag et al., Nature, 2018)[1][2] |

| Ifnb1 mRNA Expression | BMDMs | cGAMP | RT-qPCR | 0.5 µM | Significant | (Haag et al., Nature, 2018)[1][2] |

| Ifnb1 mRNA Expression | BMDMs | dsDNA | RT-qPCR | 0.5 µM | Significant | (Haag et al., Nature, 2018)[1][2] |

| Ifnb1 mRNA Expression | BMDMs | LPS | RT-qPCR | 0.5 µM | Significant | (Haag et al., Nature, 2018)[1][2] |

| TBK1 Phosphorylation | HEK293T | cGAMP | Western Blot | Not specified | Inhibition | (Haag et al., Nature, 2018)[1][2] |

| STING Palmitoylation | HEK293T | cGAMP | Acyl-biotin exchange | Not specified | Inhibition | (Haag et al., Nature, 2018)[1][2] |

Note: BMDMs refer to Bone Marrow-Derived Macrophages.

Mechanism of Action: Covalent Modification of Cys91

C-178 acts as a covalent inhibitor of mouse STING by specifically targeting the cysteine residue at position 91. This covalent bond formation has been demonstrated to be irreversible and is central to the inhibitory activity of the compound.

Signaling Pathway

The canonical cGAS-STING signaling pathway and the point of intervention by C-178 are illustrated below.

Caption: C-178 inhibits STING signaling by covalently binding to Cys91, which prevents its palmitoylation and subsequent downstream events.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the covalent binding of C-178 to STING Cys91 and its functional consequences.

Mass Spectrometry for Confirmation of Covalent Binding

This protocol outlines the procedure for verifying the covalent adduction of C-178 to STING using mass spectrometry.

Caption: Workflow for mass spectrometry analysis of C-178 covalent binding to STING.

Protocol:

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS and penicillin/streptomycin. Cells are transfected with a plasmid encoding Flag-tagged mouse STING (mmSTING) using a suitable transfection reagent.

-

Compound Treatment: 24-48 hours post-transfection, cells are treated with C-178 (e.g., 1 µM) or a vehicle control (DMSO) for a specified duration (e.g., 1-4 hours).

-

Cell Lysis and Immunoprecipitation: Cells are harvested and lysed in a buffer containing protease inhibitors. The cell lysate is then incubated with anti-Flag antibody-conjugated beads to immunoprecipitate Flag-mmSTING.

-

Elution: The immunoprecipitated Flag-mmSTING is eluted from the beads using a competitive elution peptide (e.g., 3xFlag peptide) or by denaturation.

-

LC-MS Analysis: The eluted protein is subjected to liquid chromatography-mass spectrometry (LC-MS) analysis. The mass of the intact protein is determined.

-

Data Analysis: The mass spectrum of STING from C-178-treated cells is compared to that from DMSO-treated cells. A mass increase corresponding to the molecular weight of C-178 confirms covalent binding.

Acyl-Biotin Exchange (ABE) Assay for Palmitoylation

This protocol is used to assess the effect of C-178 on STING palmitoylation.

Caption: Workflow for the acyl-biotin exchange (ABE) assay to measure STING palmitoylation.

Protocol:

-

Cell Treatment and Lysis: Cells are treated with C-178 or DMSO and then lysed in a suitable buffer.

-

Blocking of Free Thiols: Free cysteine residues in the cell lysate are blocked by incubation with N-ethylmaleimide (NEM).

-

Cleavage of Thioester Bonds: The thioester linkages of palmitoylated cysteines are cleaved using hydroxylamine.

-

Biotinylation: The newly exposed thiol groups are labeled with a biotinylating reagent such as biotin-HPDP.

-

Affinity Capture: Biotinylated proteins are captured using streptavidin-conjugated beads.

-

Western Blot Analysis: The captured proteins are eluted and analyzed by western blotting using an anti-STING antibody. A reduction in the STING signal in the C-178-treated sample compared to the control indicates inhibition of palmitoylation.

IFN-β Reporter Assay

This assay quantifies the activity of the STING pathway by measuring the expression of a reporter gene under the control of the IFN-β promoter.

Protocol:

-

Cell Seeding and Transfection: HEK293T cells are seeded in a multi-well plate. The following day, cells are co-transfected with a plasmid encoding mouse STING, a firefly luciferase reporter plasmid driven by the IFN-β promoter, and a Renilla luciferase plasmid for normalization.

-

Compound Treatment: After 24 hours, the cells are pre-treated with various concentrations of C-178 or DMSO for 1 hour.

-

STING Activation: The STING pathway is activated by treating the cells with a STING agonist such as cGAMP.

-

Luciferase Assay: After an appropriate incubation period (e.g., 6-24 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. The data is then plotted to determine the dose-dependent inhibition of STING signaling by C-178.

Conclusion

C-178 serves as a valuable tool for probing the intricacies of STING signaling, particularly the role of palmitoylation in its activation. Its covalent and species-specific mode of action provides a unique opportunity to dissect the molecular events governing the innate immune response to cytosolic DNA. The experimental protocols detailed in this guide offer a robust framework for researchers seeking to investigate STING biology and to discover and characterize novel inhibitors of this critical pathway. Further exploration of the structural basis for the species selectivity of C-178 could provide crucial insights for the development of human-specific STING inhibitors with therapeutic potential for a range of autoinflammatory conditions.

References

An In-depth Technical Guide to the Inhibition of STING Palmitoyylation by C-178

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. The post-translational modification of STING, particularly its palmitoylation, is a key step in its activation and downstream signaling. The small molecule C-178 has been identified as a potent and selective covalent inhibitor of mouse STING, functioning through the direct inhibition of its palmitoylation. This technical guide provides a comprehensive overview of the mechanism of action of C-178, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to STING and its Palmitoyylation

The STING protein, encoded by the TMEM173 gene, is an endoplasmic reticulum (ER)-resident transmembrane protein.[1] Upon activation by cyclic dinucleotides (CDNs), which are produced by cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA, STING translocates from the ER to the Golgi apparatus.[2] This translocation is a critical step for the activation of the downstream signaling cascade.

A key post-translational modification that governs STING activation is palmitoylation, the covalent attachment of the 16-carbon fatty acid palmitate to cysteine residues. In mouse STING (mmSTING), this occurs on cysteine 91 (Cys91).[3][4] Palmitoylation of STING is essential for its subsequent oligomerization, which forms a signaling platform for the recruitment and activation of TANK-binding kinase 1 (TBK1).[3] Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), leading to its dimerization, nuclear translocation, and the induction of type I interferon gene expression.[2]

C-178: A Covalent Inhibitor of STING Palmitoyylation

C-178 is a small molecule that has been identified as a potent and selective inhibitor of the STING pathway in mice.[3] It is important to note that C-178 is not active against human STING.[4] The inhibitory activity of C-178 is attributed to its ability to covalently bind to Cys91 of mouse STING.[3][4] This covalent modification of the palmitoylation site directly prevents the attachment of palmitate, thereby inhibiting STING palmitoylation.

The inhibition of palmitoylation by C-178 has profound consequences on the downstream signaling events. By preventing palmitoylation, C-178 blocks the formation of STING clusters, which are essential for the recruitment and activation of TBK1.[5] Consequently, the phosphorylation of TBK1 and its substrate IRF3 is abrogated, leading to a potent suppression of type I interferon production and other STING-dependent inflammatory responses.[5]

Quantitative Data on C-178 Inhibition

The inhibitory potency of C-178 has been quantified through various in vitro assays. The following table summarizes the key quantitative data on the effects of C-178 on STING-mediated signaling pathways.

| Assay | Cell Type | Stimulus | Readout | Inhibitor | Concentration/IC50 | Reference |

| IFN-β Reporter Assay | HEK293T cells expressing mmSTING | cGAMP | Luciferase Activity | C-178 | IC50 ≈ 0.2 µM | [4] (qualitative) |

| TBK1 Phosphorylation | Mouse Embryonic Fibroblasts (MEFs) | CMA | p-TBK1 Immunoblot | C-178 | 1 µM | [5] |

| STING Palmitoylation | HEK293T cells expressing Flag-mmSTING | CMA | [³H]-palmitate incorporation | C-178 | 1 µM | [5] |

| STING Clustering | Mouse Embryonic Fibroblasts (MEFs) | CMA | Immunofluorescence | C-178 | 1.5 µM | [5] |

Note: The IC50 value for the IFN-β reporter assay is an approximation based on qualitative data from the cited source. CMA (cyclic di-GMP-AMP) is a potent STING agonist.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the inhibitory effect of C-178 on STING palmitoylation and signaling.

Acyl-Biotin Exchange (ABE) Assay for STING Palmitoyylation

This protocol is adapted from standard ABE procedures and is specifically tailored for the analysis of STING palmitoylation.

Materials:

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, and protease inhibitors.

-

Blocking Buffer: Lysis buffer containing 50 mM N-ethylmaleimide (NEM).

-

Hydroxylamine (HA) Solution: 0.7 M Hydroxylamine-HCl in Lysis Buffer, pH 7.4.

-

Biotinylation Reagent: EZ-Link HPDP-Biotin.

-

Streptavidin-agarose beads.

-

Wash Buffer: Lysis buffer with 0.1% Triton X-100.

-

Elution Buffer: SDS-PAGE sample buffer.

Procedure:

-

Cell Lysis: Lyse cells expressing STING in Lysis Buffer on ice for 30 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Blocking of Free Thiols: Incubate the supernatant with Blocking Buffer for 1 hour at 4°C with gentle rotation to block free cysteine residues.

-

Protein Precipitation: Precipitate the proteins using a chloroform/methanol precipitation method to remove excess NEM.

-

Resuspension and Thioester Cleavage: Resuspend the protein pellet in Lysis Buffer. Divide the sample into two aliquots. Treat one aliquot with the Hydroxylamine Solution and the other with a control buffer (Lysis Buffer) for 1 hour at room temperature to cleave the palmitoyl-thioester bonds.

-

Biotinylation: Add the Biotinylation Reagent to both samples and incubate for 1 hour at room temperature to label the newly exposed cysteine residues.

-

Affinity Capture: Add streptavidin-agarose beads to each sample and incubate for 1 hour at 4°C to capture the biotinylated proteins.

-

Washing: Wash the beads three times with Wash Buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the captured proteins by boiling the beads in Elution Buffer. Analyze the eluates by SDS-PAGE and western blotting using an anti-STING antibody.

IFN-β Luciferase Reporter Assay

This assay quantifies the activity of the IFN-β promoter as a readout for STING pathway activation.

Materials:

-

HEK293T cells.

-

Expression plasmid for mouse STING.

-

IFN-β promoter-luciferase reporter plasmid.

-

Renilla luciferase plasmid (for normalization).

-

Transfection reagent.

-

STING agonist (e.g., cGAMP).

-

C-178.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate.

-

Transfection: Co-transfect the cells with the mouse STING expression plasmid, the IFN-β promoter-luciferase reporter plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent.

-

Inhibitor Treatment: 24 hours post-transfection, pre-treat the cells with varying concentrations of C-178 for 1 hour.

-

STING Activation: Stimulate the cells with a STING agonist (e.g., cGAMP) for 6-8 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized luciferase activity against the concentration of C-178 to determine the IC50 value.

Immunoblotting for TBK1 Phosphorylation

This protocol is used to assess the effect of C-178 on the activation of TBK1.

Materials:

-

Mouse embryonic fibroblasts (MEFs) or other suitable mouse cells.

-

STING agonist (e.g., CMA).

-

C-178.

-

RIPA buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, and anti-β-actin.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment: Seed MEFs and pre-treat with C-178 for 1 hour before stimulating with a STING agonist for the desired time.

-

Cell Lysis: Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated TBK1, total TBK1, and the loading control (β-actin).

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the STING signaling pathway, the mechanism of C-178 inhibition, and the experimental workflow for assessing STING palmitoylation.

References

Species Specificity of C-178 for Mouse STING: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the species-specific activity of the small molecule inhibitor C-178, focusing on its selective action on mouse Stimulator of Interferon Genes (STING) over its human counterpart. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Executive Summary

C-178 is a potent, covalent inhibitor of mouse STING (mmSTING) that demonstrates pronounced species specificity, with negligible activity against human STING (hsSTING). The compound acts by covalently binding to cysteine 91 (Cys91) on mmSTING, a residue not conserved in the same structural context in hsSTING. This binding event sterically hinders the palmitoylation of mmSTING at Cys91, a critical post-translational modification required for STING activation, subsequent recruitment of TANK-binding kinase 1 (TBK1), and downstream signaling. Consequently, C-178 effectively suppresses type I interferon and other inflammatory responses in mouse cells, making it a valuable tool for studying STING biology in murine models of autoimmune and inflammatory diseases.

Data Presentation: C-178 Activity on Mouse STING

The following table summarizes the quantitative data on the inhibitory activity of C-178 in various mouse cell-based assays.

| Assay Type | Cell Type | Activator(s) | Effective Concentration of C-178 | Observed Effect |

| IFN-β Reporter Assay | HEK293 cells (expressing mmSTING) | Overexpression of STING | 0.01–1.25 µM | Selective reduction of STING-mediated IFN-β reporter activity[1]. |

| Ifnb1 Gene Expression | Bone Marrow-Derived Macrophages (BMDMs) | cyclic di-GMP, double-stranded DNA, LPS | 0.5 µM | Prevention of the increase in Ifnb1 expression[1]. |

| TBK1 Phosphorylation | Mouse Embryonic Fibroblasts (MEFs) | 3'3'-cGAMP (CMA) | 1 µM | Inhibition of CMA-induced phosphorylation of TBK1[2]. |

| STING Palmitoylation | HEK293T cells (expressing mmSTING) | 3'3'-cGAMP (CMA) | 1 µM | Marked attenuation of CMA-induced STING palmitoylation[3]. |

STING Signaling Pathway and Mechanism of C-178 Inhibition

The diagram below illustrates the canonical STING signaling pathway and the specific point of inhibition by C-178 in mouse cells.

References

An In-depth Technical Guide to the Downstream Signaling Effects of C-178, a Covalent Inhibitor of STING

For researchers, scientists, and drug development professionals, this guide details the core downstream signaling effects of C-178, a potent and selective covalent inhibitor of the mouse stimulator of interferon genes (STING). C-178 offers a valuable tool for investigating the role of the STING pathway in various pathological and physiological processes.

Core Mechanism of Action

C-178 is a nitrofuran-containing small molecule that selectively targets and covalently modifies cysteine 91 (Cys91) on mouse STING.[1] This modification is critical as it physically obstructs the palmitoylation of STING, a post-translational modification essential for its activation and downstream signaling.[2][3] By inhibiting palmitoylation, C-178 effectively prevents the formation of STING clusters and the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1).[2][3] Consequently, the phosphorylation of TBK1 and the activation of the transcription factor Interferon Regulatory Factor 3 (IRF3) are blocked, leading to a potent suppression of type I interferon production, including interferon-beta (IFNβ).[3][4] It is important to note that C-178 is specific for mouse STING and does not exhibit significant activity against human STING.[5]

Quantitative Data on C-178 Activity

The inhibitory effects of C-178 on the STING pathway have been quantified through various in vitro assays. The data below is summarized from key studies.

Table 1: Dose-Dependent Inhibition of STING-Mediated IFNβ Reporter Activity by C-178 [4]

| C-178 Concentration (µM) | IFNβ Luciferase Reporter Activity (Fold Induction) |

| 0 (Control) | ~100 |

| 0.01 | ~80 |

| 0.1 | ~20 |

| 1 | <10 |

| 5 | <10 |

Data presented is an approximation derived from graphical representations in the cited literature and is intended for illustrative purposes.

Table 2: Effect of C-178 on STING Agonist-Induced Gene Expression [4][6]

| Gene | STING Agonist | C-178 Concentration (µM) | Cell Type | Result |

| Ifnb1 | cGAMP, cdG, dsDNA | 0.5 | Bone Marrow-Derived Macrophages (BMDMs) | Significant reduction in mRNA expression. |

| Tnf | cGAMP, cdG, dsDNA | 0.5 | BMDMs | Significant reduction in mRNA expression. |

| Ifnb1 | CMA | 1 | Mouse Embryonic Fibroblasts (MEFs) | Time-dependent decrease in protein expression. |

Table 3: Inhibition of Downstream Signaling Events by C-178 [2][5]

| Signaling Event | STING Activator | C-178 Concentration (µM) | Cell Type | Outcome |

| TBK1 Phosphorylation | CMA | 1 | MEFs | Inhibition of CMA-induced p-TBK1 expression. |

| STING Palmitoylation | CMA | 1 | HEK293T cells | Marked attenuation of [³H]-palmitate incorporation. |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of C-178 and the methods used to study it, the following diagrams are provided.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of C-178.

1. IFNβ Luciferase Reporter Assay

This assay is used to quantify the effect of C-178 on STING-mediated activation of the IFNβ promoter.

-

Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.

-

Reagents:

-

HEK293T cells

-

Expression plasmids for mouse STING (mmSTING)

-

IFNβ promoter-firefly luciferase reporter plasmid

-

A constitutively expressed Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

STING agonist (e.g., cGAMP)

-

C-178 (in DMSO)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

-

-

Protocol:

-

Seed HEK293T cells in a 96-well plate to reach 70-80% confluency on the day of transfection.

-

Co-transfect cells with the mmSTING expression plasmid, IFNβ-luciferase reporter, and Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of C-178 (e.g., 0.01 µM to 5 µM) or DMSO as a vehicle control. Incubate for 1 hour.

-

Stimulate the cells with a STING agonist (e.g., cGAMP) for 6-8 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The results are typically expressed as fold induction relative to the unstimulated control.[4]

-

2. Western Blotting for Phospho-TBK1 (p-TBK1)

This method is used to directly assess the effect of C-178 on the activation of TBK1, a key kinase downstream of STING.

-

Cell Line: Mouse Embryonic Fibroblasts (MEFs) or Bone Marrow-Derived Macrophages (BMDMs).

-

Reagents:

-

C-178 (in DMSO)

-

STING agonist (e.g., CMA - cyclic dinucleotide mimic)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: rabbit anti-phospho-TBK1 (Ser172), rabbit anti-total TBK1, and a loading control antibody (e.g., anti-β-actin).

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Protocol:

-

Plate cells and allow them to adhere.

-

Pre-treat cells with C-178 (e.g., 1 µM) or DMSO for 1 hour.

-

Stimulate cells with a STING agonist for a time course (e.g., 0, 30, 60, 120 minutes).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Prepare samples for SDS-PAGE by adding sample buffer and boiling.

-

Load equal amounts of protein per lane, run the gel, and transfer proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against p-TBK1 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again, apply ECL substrate, and visualize the bands using an imaging system.

-

To confirm equal loading and total protein levels, the membrane can be stripped and re-probed for total TBK1 and β-actin.[2]

-

3. STING Palmitoylation Assay using [³H]-Palmitate

This metabolic labeling assay directly measures the incorporation of palmitate into STING, providing evidence for C-178's mechanism of action.

-

Cell Line: HEK293T cells transiently expressing Flag-tagged mouse STING.

-

Reagents:

-

[³H]-palmitic acid

-

C-178 (in DMSO)

-

STING agonist (e.g., CMA)

-

Lysis buffer

-

Anti-Flag antibody or beads for immunoprecipitation

-

Scintillation fluid and counter

-

SDS-PAGE and autoradiography equipment

-

-

Protocol:

-

Transfect HEK293T cells with Flag-mmSTING.

-

After 24 hours, pre-treat the cells with C-178 (e.g., 1 µM) or DMSO for 1 hour.

-

Metabolically label the cells by incubating them with [³H]-palmitic acid for 1-2 hours.

-

Stimulate the cells with a STING agonist for the desired time.

-

Lyse the cells and perform immunoprecipitation of Flag-mmSTING using anti-Flag beads.

-

Wash the beads extensively to remove non-specifically bound proteins and unincorporated [³H]-palmitate.

-

Elute the immunoprecipitated STING and resolve by SDS-PAGE.

-

Visualize the total immunoprecipitated STING by Western blotting.

-

To detect palmitoylation, either expose the gel to X-ray film (autoradiography) or use a scintillation counter to quantify the radioactivity associated with the STING protein band. A reduction in the [³H] signal in C-178-treated samples indicates inhibition of palmitoylation.[2]

-

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discover.library.noaa.gov [discover.library.noaa.gov]

- 6. researchgate.net [researchgate.net]

C-178: A Technical Guide to a Covalent Inhibitor of Mouse STING and Its Impact on Type I Interferon Production

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. Dysregulation of this pathway is implicated in the pathophysiology of various autoinflammatory diseases. C-178 is a potent, selective, and covalent small-molecule inhibitor of mouse STING (mmSTING). It acts by specifically targeting a cysteine residue crucial for STING activation, thereby blocking downstream signaling and the production of type I interferons and other inflammatory cytokines. Notably, C-178 exhibits species specificity, with pronounced activity against mouse STING but negligible effects on its human counterpart. This makes it an invaluable pharmacological tool for preclinical research, enabling the precise dissection of the STING pathway's role in mouse models of autoimmune disorders and other inflammatory conditions. This document provides a comprehensive technical overview of C-178, including its mechanism of action, quantitative in vitro data, detailed experimental protocols, and key signaling and workflow visualizations.

Introduction to the cGAS-STING Pathway and C-178

The cGAS-STING Pathway and Type I Interferon Production

The innate immune system relies on pattern recognition receptors to detect molecular signatures from pathogens or damaged host cells. The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is the primary mechanism for sensing cytosolic double-stranded DNA (dsDNA).[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.[2] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[1][2] In the Golgi, STING recruits and activates the TANK-binding kinase 1 (TBK1), which in turn phosphorylates the interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-I), such as IFN-α and IFN-β, and other inflammatory genes.[1][2]

The Role of STING in Disease

While essential for host defense, aberrant or sustained activation of the STING pathway by self-DNA can lead to autoinflammatory conditions.[3] This makes the pharmacological regulation of the STING pathway a promising therapeutic strategy for autoimmune diseases.[1][3] The development of small-molecule inhibitors targeting STING is therefore of significant interest for both therapeutic applications and as research tools to probe the pathway's function.[3][4]

C-178: A Selective Mouse STING Inhibitor

C-178 is a nitrofuran derivative identified through chemical screening as a potent and selective covalent inhibitor of STING.[3][4] It has been instrumental in elucidating the pharmacological inhibition of the STING pathway and demonstrating the therapeutic potential of STING antagonists in preclinical models of autoinflammatory disease.[3][4]

C-178: Chemical and Physical Properties

The fundamental properties of C-178 are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-3-dibenzofuranyl-5-nitro-2-furancarboxamide | [5] |

| CAS Number | 329198-87-0 | [5][6][7] |

| Molecular Formula | C₁₇H₁₀N₂O₅ | [5] |

| Molecular Weight | 322.27 g/mol | [7] |

| Purity | ≥98% | [5] |

| Solubility | Soluble in DMSO to >75 mM | |

| Appearance | Solid |

Mechanism of Action

Covalent Modification of Mouse STING

C-178 functions as a covalent inhibitor that irreversibly binds to mouse STING.[5][7] The inhibitory action is highly specific, targeting the cysteine residue at position 91 (Cys91) within the N-terminal transmembrane domain of the protein.[3][6][7] This covalent modification is the basis for its potent and selective suppression of STING-mediated responses in mouse cells.[4][6]

Inhibition of STING Palmitoylation

A critical post-translational modification required for STING activation is palmitoylation, a process that has been reported to rely on Cys91.[4] C-178's covalent binding to Cys91 effectively blocks this palmitoylation step.[4][6][7] By preventing palmitoylation, C-178 interferes with a key activation event without affecting other aspects of STING biology, such as its trafficking from the ER to the Golgi or its subsequent degradation.[4]

Downstream Signaling Blockade

The inhibition of STING palmitoylation prevents the recruitment and subsequent phosphorylation of the downstream kinase TBK1.[4][5][7] This blockade halts the signaling cascade, ultimately inhibiting the phosphorylation and nuclear translocation of IRF3. The result is a marked suppression of STING-dependent gene expression, most notably the production of Ifnb1 (the gene encoding IFN-β).[6][7] C-178 selectively reduces STING-mediated activity without affecting pathways initiated by RIG-I or the direct activation of TBK1, confirming its specificity for the STING protein.[4][5][7]

Experimental Data and In Vitro Efficacy

C-178 has demonstrated dose-dependent inhibition of STING activation across various mouse cell types and stimuli. A key finding is its species-specific activity; C-178 potently suppresses STING responses in mouse cells but does not appreciably affect human STING.[4][6]

| Cell Type | Stimulus | C-178 Concentration | Observed Effect | Reference |

| HEK293 Cells (transfected with mouse STING) | STING Agonists | 0.01 - 1.25 µM | Selectively reduced STING-mediated IFN-β reporter activity. | [5][7] |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | cyclic di-GMP (cdG), dsDNA, LPS, CMA | 0.5 - 1.0 µM | Decreased Ifnb1 gene expression. | [5][6][7] |

| Mouse Embryonic Fibroblasts (MEFs) | CMA (collective mitochondrial assault) | 1.0 µM | Time-dependent inhibition of CMA-induced TBK1 phosphorylation. | [6] |

Key Experimental Protocols

Assessing the inhibitory activity of C-178 on the STING pathway involves a series of well-established molecular and cellular biology techniques.

STING-Mediated IFN-β Reporter Assay

This assay quantitatively measures the activation of the IFN-β promoter, which is downstream of STING signaling.

-

Cell Line: Use a cell line like HEK293T, which has low endogenous STING expression.

-

Transfection: Co-transfect cells with three plasmids: one expressing mouse STING, a second containing a firefly luciferase gene under the control of the IFN-β promoter, and a third constitutively expressing Renilla luciferase (for normalization).

-

Treatment: After 24 hours, pre-treat the cells with various concentrations of C-178 (e.g., 0.01-1.25 µM) or a DMSO vehicle control for 1 hour.[5][7]

-

Stimulation: Add a STING agonist (e.g., cGAMP) to the media and incubate for an additional 6-8 hours.

-

Lysis and Readout: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. A reduction in the normalized signal in C-178-treated cells compared to the vehicle control indicates inhibition of STING-mediated IFN-β promoter activity.

Measurement of Ifnb1 Gene Expression by RT-qPCR

This protocol quantifies the mRNA levels of the IFN-β gene (Ifnb1).

-

Cell Culture and Treatment: Plate mouse cells (e.g., BMDMs) and allow them to adhere. Pre-treat with C-178 (e.g., 1 µM) for 1 hour, followed by stimulation with a STING agonist for 4-6 hours.[6]

-

RNA Extraction: Lyse the cells and extract total RNA using a column-based kit or TRIzol reagent. Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

-

qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for mouse Ifnb1 and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

-

Analysis: Calculate the relative expression of Ifnb1 using the ΔΔCt method. A higher Ct value for Ifnb1 in C-178-treated samples indicates transcriptional repression.

Quantification of Secreted IFN-β by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of IFN-β protein secreted into the cell culture medium.[8]

-

Sample Collection: Following cell treatment and stimulation as described above (typically for 18-24 hours), collect the cell culture supernatant. Centrifuge to remove any cellular debris.

-

ELISA Protocol: Use a commercial mouse IFN-β ELISA kit. Add standards and samples to the antibody-coated microplate and follow the manufacturer's protocol, which typically involves sequential incubation with a biotinylated detection antibody and a streptavidin-HRP conjugate, followed by a colorimetric substrate.

-

Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Generate a standard curve from the standards and use it to calculate the concentration of IFN-β in each sample.

Western Blot Analysis of STING Pathway Activation

This method detects the phosphorylation state of key signaling proteins like TBK1 and IRF3.[9][10]

-

Cell Lysis: After treatment and stimulation (typically for 0.5-4 hours), wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated TBK1 (p-TBK1) and total TBK1. Repeat for p-IRF3 and total IRF3. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-TBK1/total TBK1 ratio in C-178-treated samples indicates pathway inhibition.

Applications in Research

Given its high potency and selectivity for mouse STING, C-178 is a critical tool for preclinical in vivo and in vitro studies. It allows researchers to:

-

Dissect the Role of STING: Investigate the specific contribution of the STING pathway in mouse models of diseases like systemic lupus erythematosus (SLE), Aicardi-Goutières syndrome, and other interferonopathies.[4]

-

Validate STING as a Therapeutic Target: Provide proof-of-concept that inhibiting STING can ameliorate disease phenotypes in animal models, paving the way for the development of human-specific inhibitors.[3]

-

Study Host-Pathogen Interactions: Elucidate the role of STING-mediated IFN-I production during viral and bacterial infections in mice.

Conclusion

C-178 is a well-characterized small-molecule inhibitor that provides researchers with a robust and specific tool for modulating the activity of mouse STING. Through its covalent binding to Cys91, it effectively blocks STING palmitoylation and abrogates the downstream cascade leading to type I interferon production. Its species specificity makes it an ideal compound for investigating the physiological and pathological roles of the STING pathway in a wide range of murine disease models, thereby facilitating the exploration of STING as a therapeutic target for human inflammatory and autoimmune disorders.

References

- 1. The Crucial Roles and Research Advances of cGAS-STING Pathway in Cutaneous Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. immune-system-research.com [immune-system-research.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. C-178 | STING | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 10. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Nitrofuran-Based STING Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on nitrofuran-based inhibitors of the Stimulator of Interferon Genes (STING) pathway. It covers the core mechanism of action, key chemical entities, quantitative inhibitory data, and detailed experimental protocols relevant to their discovery and characterization.

Introduction to the cGAS-STING Pathway

The cyclic GMP-AMP Synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection and cellular damage. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to the STING protein, an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. While essential for host defense, aberrant STING activation is implicated in the pathology of various autoinflammatory diseases, such as Systemic Lupus Erythematosus (SLE) and STING-Associated Vasculopathy with onset in Infancy (SAVI), making STING a prime target for therapeutic inhibition.

Key Nitrofuran-Based STING Inhibitors and Mechanism of Action

Nitrofuran-containing compounds have emerged as a significant class of STING inhibitors. Foundational research has identified two primary scaffolds that operate through distinct mechanisms.

2.1 Palmitoylation Inhibitors: C-176 and its Analogs